molecular formula C9H6O5 B2558364 4,6,7-Trihydroxycoumarin CAS No. 22649-24-7

4,6,7-Trihydroxycoumarin

Cat. No. B2558364
CAS RN: 22649-24-7
M. Wt: 194.142
InChI Key: FNYQCLTWIHHCQV-UHFFFAOYSA-N
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Description

4,6,7-Trihydroxycoumarin, also known by its CAS number 22649-24-7 , is a chemical compound with the molecular formula C9H6O5 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4,6,7-Trihydroxycoumarin and its derivatives has been a subject of research. One study discussed the synthesis of 7-hydroxy-4-substituted coumarins based on the Pechmann coumarin synthesis method . The study explored the influence of various Lewis acids on the reaction and proposed an optimal synthesis condition for 7-hydroxy-4-substituted coumarins .


Molecular Structure Analysis

The molecular structure of 4,6,7-Trihydroxycoumarin consists of 9 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms, giving it a molecular weight of 194.14 .


Chemical Reactions Analysis

4-Hydroxycoumarins, which include 4,6,7-Trihydroxycoumarin, are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They possess both electrophilic and nucleophilic properties, with significant reactivity noted at the carbon atom at position 3 .

Scientific Research Applications

Genotoxic and Clastogenic Potential Assessment

Marques, Salles, and Maistro (2015) investigated the genotoxic potential of 6,7-dihydroxycoumarin (6,7-HC), a derivative of 4,6,7-Trihydroxycoumarin. Their study assessed DNA damage in various cells of mice and evaluated its potential to modulate genotoxic effects induced by doxorubicin. It was found that 6,7-HC did not induce significant DNA damage and did not show an increase in micronucleated cells, indicating no cytotoxicity and suggesting its safety for human use (Marques, Salles, & Maistro, 2015).

Fluorescent Probes in Radical Detection

Żamojć et al. (2019) explored dihydroxycoumarins as fluorescent probes for detecting nitroxide radicals like 4-amino-TEMPO. Among various coumarins studied, dihydroxy-substituted derivatives, especially 6,7-dihydroxycoumarin, showed high sensitivity and specificity for the nitroxide radical. This study revealed the potential of 4,6,7-Trihydroxycoumarin derivatives in detecting oxidative stress-related radicals under physiological conditions (Żamojć et al., 2019).

Antioxidant Properties and Cytotoxicity

Çelikezen et al. (2020) focused on the synthesis of 6-ethoxy-4-methylcoumarin, a related compound, to determine its chemical and biological properties. The study revealed antioxidant activities and slight cytotoxic effects at certain doses, highlighting the therapeutic potential of similar coumarin derivatives in medicine (Çelikezen et al., 2020).

Cancer Treatment Potential

Finn, Creaven, and Egan (2004) investigated the action of coumarin derivatives on human malignant melanoma cells. The study highlighted the potential of certain coumarin derivatives, including those related to 4,6,7-Trihydroxycoumarin, as novel therapeutic agents for treating malignant melanoma due to their selective and irreversible cytotoxicity (Finn, Creaven, & Egan, 2004).

Pharmacological Activity of Esculetin

Liang et al. (2017) provided a mini-review on the biological activities and molecular mechanisms of esculetin (6,7-dihydroxycoumarin), closely related to 4,6,7-Trihydroxycoumarin. They consolidated knowledge about the pharmacological properties and clinical applications of esculetin, illustrating its significant role in traditional Chinese medicine (Liang et al., 2017).

Safety And Hazards

The safety data sheet for 4,6,7-Trihydroxycoumarin advises against its use for medicinal or household purposes . In case of exposure, it recommends moving the victim to fresh air, washing off the substance with soap and water, and seeking medical attention . It also advises the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

4,6,7-trihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-5-3-9(13)14-8-2-7(12)6(11)1-4(5)8/h1-3,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQCLTWIHHCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=O)OC2=CC(=C1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,7-Trihydroxycoumarin

Citations

For This Compound
7
Citations
WE Rupprecht - Analyst, 1969 - pubs.rsc.org
The combination of conventional thin-layer chromatographic techniques with a novel form of column chromatography has enabled seventeen derivatives of coumarin in used nickel-…
Number of citations: 2 pubs.rsc.org
K Kapoor - Univers. J. Pharm. Res, 2019 - researchgate.net
Leishmaniasis is one of the most dreadful diseases as a leading cause of death in most of the developed countries. In the given study molecular docking study was performed on the …
Number of citations: 2 www.researchgate.net
VB Perone - Microbial toxins, 2013 - books.google.com
There are various categories into which coumarins may be classified, depending upon their derivation, chemical configuration, mode of action, toxicity, etc. For the purpose of this …
Number of citations: 22 books.google.com
L Lerman, AČ Klonkay, A Filipović… - European Journal of …, 2004 - journals.sagepub.com
Aryl-substituted 4-hydroxycoumarins (1–57) were investigated by electrospray ionisation (ESI) mass spectrometry. Their fragmentation in the ion source or in the collision cell of a triple …
Number of citations: 5 journals.sagepub.com
WM Barker, MA Hermodson… - Journal of Medicinal …, 1971 - ACS Publications
Earlier efforts by Ikawa5 to prepare 2'-hydroxywarfarin had shown that the compound was unstable. Condensation of 4-hydroxycoumarin with o-hydroxy-benzalacetone yielded a cyclic …
Number of citations: 27 pubs.acs.org
WL Nelson, RS Wilson - Journal of medicinal chemistry, 1971 - ACS Publications
We wish to report preparation of the cis-and trans-3-trimethylammonium-2-acetoxybicyclo [2.2. 2] octane iodides, 1 and 2. These compounds represent semirigid analogs of a fully …
Number of citations: 10 pubs.acs.org
TLC RF
Number of citations: 0

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